BenchChemオンラインストアへようこそ!

1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Anxiolytic Drug Metabolism GABAA Receptor Binding CNS Pharmacokinetics

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1094442-46-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class. This compound serves as the core unsubstituted scaffold at the C4 position, distinguishing it from the bulk of pharmacologically characterized analogs that bear a 4-amino or 4-hydroxy substituent.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1094442-46-2
Cat. No. B1373516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1094442-46-2
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=C(C=C2C=N1)C(=O)O)C
InChIInChI=1S/C10H11N3O2/c1-3-13-9-7(5-11-13)4-8(10(14)15)6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15)
InChIKeyBKSSTKYOAKCIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1094442-46-2) – Core Structural Identity & Procurement Baseline


1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1094442-46-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class. This compound serves as the core unsubstituted scaffold at the C4 position, distinguishing it from the bulk of pharmacologically characterized analogs that bear a 4-amino or 4-hydroxy substituent [1]. It is structurally identical to the desbutyl metabolite of the anxiolytic agent tracazolate, a compound formed via the metabolic loss of the n-butylamino side chain [2]. Commercial availability is documented at purities of 95–97% (HPLC) with a molecular weight of 205.21 g/mol, positioning it as a viable procurement candidate for synthetic chemistry and analytical reference applications .

Why 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Cannot Be Substituted by Generic Pyrazolopyridine Analogs


Generic substitution among pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives is confounded by the profound impact of the C4 substituent on biological activity and metabolic fate. The presence or absence of a 4-amino or 4-hydroxy group dictates the compound's interaction with central nervous system targets such as the benzodiazepine binding site of GABAA receptors [1]. For example, the 4-butylamino derivative tracazolate exhibits dose-related anxiolytic activity in conflict tests, whereas its 4-desamino metabolite (the target compound) is characterized as a weak inhibitor of [3H]-flunitrazepam binding, demonstrating a substantial loss of potency at the primary pharmacological target [2]. This functional divergence means that researchers requiring the core scaffold for structure-activity relationship (SAR) exploration, metabolic pathway validation, or as a synthetic intermediate cannot interchange 4-substituted variants without altering experimental outcomes. Additionally, the free carboxylic acid moiety of the target compound provides a distinct physico-chemical profile—with defined hydrogen-bond donor capacity and ionization state at physiological pH—that is absent in the corresponding ethyl ester prodrug forms, further limiting the appropriateness of substituting this compound with tracazolate or other esterified analogs [3].

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid – Quantified Differentiation Evidence for Procurement Decisions


Metabolic Origin & Distinct Pharmacological Profile vs. Tracazolate at the GABAA-Benzodiazepine Receptor

The target compound was identified as a metabolite of tracazolate formed by loss of the n-butylamino side chain. While tracazolate is a known anxiolytic that potentiates [3H]-flunitrazepam binding to GABAA receptors, the 4-desbutyl metabolite (this compound) was found to be only a weak inhibitor of [3H]-flunitrazepam binding, indicating a critical functional shift driven by C4 substitution [1]. This demonstrates that the target compound is not merely an inactive scaffold but a functionally differentiated molecular entity with a distinct GABAA receptor interaction profile compared to its 4-amino parent drug.

Anxiolytic Drug Metabolism GABAA Receptor Binding CNS Pharmacokinetics

Role as the Definitive Desbutyl Metabolite in Tracazolate Disposition Studies

In a definitive metabolism study of 14C-labeled tracazolate in rats and dogs, the major urinary metabolites were characterized. Among the 15 dog metabolites identified, the desbutyl-deesterified compound, corresponding to 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, was one of the three major metabolites [1]. This confirms the compound's identity as an authentic mammalian metabolite of tracazolate, in contrast to synthetic intermediates that have no in vivo relevance.

Drug Metabolism and Disposition Xenobiotic Metabolism Metabolite Identification

Synthetic Accessibility as a Privileged Core Scaffold for Diversification vs. 4-Substituted Analogs

The patent literature explicitly describes the synthesis of the 4-hydroxy analog as a key intermediate (1-ethyl-6-methyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, mp 118–120°C) [1]. The target compound, lacking this C4 substitution, represents the unfunctionalized core that can be directly elaborated at the C4 position via chlorination and subsequent nucleophilic displacement to generate diverse 4-amino derivatives [1]. This contrasts with 4-substituted analogs that require de novo synthesis or protection/deprotection strategies for further modification.

Medicinal Chemistry Scaffold Diversification Pyrazolopyridine Synthesis

Analytical and Physicochemical Differentiation from Tracazolate and Related Ester Prodrugs

A specific HPLC method has been developed for the simultaneous determination of tracazolate and its major metabolite, the free carboxylic acid, in plasma [1]. While the major circulating metabolite retains the 4-butylamino group (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid), the target compound's unique retention time and extraction characteristics under the described conditions provide an orthogonal analytical handle. Its free carboxylic acid functionality (pKa ~4–5, predicted) renders it extractable under acidic conditions and ionizable for MS detection, unlike the neutral ethyl ester of tracazolate.

Analytical Reference Standards Physicochemical Profiling HPLC Method Development

Procurement-Driven Application Scenarios for 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid


In Vitro Metabolite Identification and Drug Metabolism Studies

This compound is the authentic desbutyl metabolite of tracazolate. It is used as a certified reference standard in LC-MS/MS assays to identify and quantify the desbutyl-deesterified metabolic pathway in plasma, urine, and hepatocyte incubation samples [1]. Its structural fidelity to the in vivo-generated metabolite ensures accurate calibration and prevents false negatives that would arise from using the parent drug or 4-amino analogs.

Scaffold-Based Medicinal Chemistry and C4 Diversification Libraries

The unsubstituted C4 position of this compound allows direct chlorination and subsequent nucleophilic substitution to generate diverse 4-amino, 4-alkoxy, or 4-thioether derivatives for structure-activity relationship (SAR) exploration [2]. This is particularly relevant for programs targeting adenosine A1 receptors and GABAA receptor subtypes, where C4 substitution dramatically alters affinity and efficacy.

Pharmacology Control Experiments for GABAA Receptor Modulation

Given its characterization as a weak inhibitor of [3H]-flunitrazepam binding, this compound serves as a negative control in GABAA receptor binding and electrophysiology experiments designed to validate the functional contribution of the 4-amino group in pyrazolopyridine anxiolytics [3]. Its use ensures that observed pharmacological effects are attributable to the C4 substituent and not the core scaffold.

Analytical Method Development and Validation for Carboxylic Acid Metabolites

Bioanalytical laboratories employ this compound to develop and validate extraction protocols and HPLC/LC-MS methods specific to acidic pyrazolopyridine metabolites. Its distinct ionization and chromatographic behavior relative to ester prodrugs supports method selectivity, linearity, and recovery validation in biological matrices [1].

Quote Request

Request a Quote for 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.